molecular formula C9H8O3 B1611104 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde CAS No. 99385-88-3

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde

Cat. No. B1611104
Key on ui cas rn: 99385-88-3
M. Wt: 164.16 g/mol
InChI Key: LJJCYCHRQDSXSG-UHFFFAOYSA-N
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Patent
US04563476

Procedure details

A solution of 5-methoxy-2,3-dihydrobenzofuran-6-carboxaldehyde (24.00 g, 135 mmol) in dry methylene chloride (800 mL) under nitrogen was cooled to an internal temperature of -67°. A solution of boron tribromide (1M in methylene chloride, 63.0 mL 63.0 mmol) was added dropwise. The cooling bath was removed and the mixture allowed to stir for 2.5 hours. The reaction was then quenched by the dropwise addition of methanol (25 mL) and the resulting mixture poured into 10% aqueous sodium chloride (100 mL). The layers were separated and the aqueous layer washed with methylene chloride (2×250 mL), and the combined organic extracts washed with 10% sodium chloride (2×500 mL), dried (Na2SO4), and concentrated. Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethyl acetate as eluant) afforded 5-hydroxy-2,3-dihydrobenzofuran-6-carboxaldehyde (16.82 g, 76.1%), m.p. 102-104° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([CH:12]=[O:13])=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[C:4]([CH:12]=[O:13])=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC=1C(=CC2=C(CCO2)C1)C=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the dropwise addition of methanol (25 mL)
ADDITION
Type
ADDITION
Details
the resulting mixture poured into 10% aqueous sodium chloride (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer washed with methylene chloride (2×250 mL)
WASH
Type
WASH
Details
the combined organic extracts washed with 10% sodium chloride (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethyl acetate as eluant)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC=1C(=CC2=C(CCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.82 g
YIELD: PERCENTYIELD 76.1%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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